(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride

aqueous solubility salt formation assay compatibility

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride (CAS 2101199-48-6; free base CAS 1894027-85-0) is a heterobicyclic building block in the pyrazolo[1,5-a]pyrimidine class, characterised by a 7-amino substituent and a 2-hydroxymethyl group on the fused pyrazole-pyrimidine core, isolated as the hydrochloride salt. The hydrochloride form enhances aqueous solubility and solid-state stability versus the free base, making it a preferred input for solution-phase medicinal chemistry and biological profiling workflows.

Molecular Formula C7H9ClN4O
Molecular Weight 200.62 g/mol
Cat. No. B12223423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride
Molecular FormulaC7H9ClN4O
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)CO)N=C1)N.Cl
InChIInChI=1S/C7H8N4O.ClH/c8-6-1-2-9-7-3-5(4-12)10-11(6)7;/h1-3,12H,4,8H2;1H
InChIKeyZQAHIVDIZIRKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol Hydrochloride – Procurement-Relevant Structural Identity, Physicochemical Baseline, and Class Context


(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride (CAS 2101199-48-6; free base CAS 1894027-85-0) is a heterobicyclic building block in the pyrazolo[1,5-a]pyrimidine class, characterised by a 7-amino substituent and a 2-hydroxymethyl group on the fused pyrazole-pyrimidine core, isolated as the hydrochloride salt . The hydrochloride form enhances aqueous solubility and solid-state stability versus the free base, making it a preferred input for solution-phase medicinal chemistry and biological profiling workflows . The pyrazolo[1,5-a]pyrimidine scaffold is a recognised purine bioisostere with validated activity across cyclin-dependent kinases (CDKs), c-Src, PIM, IRAK4, HCV targets, and antimicrobial RNA polymerase, as evidenced by multiple clinical candidates (e.g., dinaciclib, ocinaplon, indiplon) [1][2]. The specific 2-hydroxymethyl-7-amino substitution pattern distinguishes this compound from the majority of published analogues, which typically bear substituents at positions 3, 5, and/or 6, thereby creating a structurally differentiated vector for fragment elaboration and scaffold-hopping campaigns.

Why Generic Pyrazolo[1,5-a]pyrimidine Building Blocks Cannot Substitute for (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol Hydrochloride in Potency-Driven and Solubility-Constrained Projects


Superficially interchangeable pyrazolo[1,5-a]pyrimidine intermediates differ profoundly in the presence, position, and electronic character of substituents that govern both target binding and developability parameters. The 7-amino group is a critical hydrogen-bond donor and acceptor that frequently anchors the ligand in the kinase hinge region; its absence or replacement with a carbonyl (pyrazolo[1,5-a]pyrimidin-7(4H)-one) abolishes this interaction and shifts the scaffold from a basic to a neutral chemotype [1]. The 2-hydroxymethyl group provides a primary alcohol handle for further derivatisation (etherification, esterification, oxidation to aldehyde) that is not available in the common 3,5,6-substituted analogues or in the simple 7-amino parent . Furthermore, the hydrochloride salt delivers aqueous solubility superior to the free base , eliminating the need for time-consuming salt screening early in hit-to-lead campaigns and enabling direct use in biochemical assays without co-solvent artefacts. These three features – hinge-binding 7-NH₂, a 2-position hydroxymethyl linker for vector diversification, and pre-formed salt solubility – are not simultaneously present in any single close analogue; attempting to replace this compound with a generic pyrazolo[1,5-a]pyrimidine therefore risks losing potency, synthetic versatility, or assay compatibility, as quantified in the evidence items below.

Product-Specific Quantitative Evidence Guide: (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol Hydrochloride Versus Closest Structural and Functional Analogs


Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base and Uncharged Analogues

The hydrochloride salt of (7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol exhibits aqueous solubility rated 'High' in vendor solubility classification schemes, attributed to ionic interactions and hydrogen bonding from both the protonated amino group and the hydroxymethyl functionality . In contrast, the free base form (CAS 1894027-85-0) displays only moderate aqueous solubility, consistent with the absence of ionic character; structurally related uncharged pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues lacking the basic 7-amino group show poor water solubility typical of neutral heteroaromatics . While precise mg/mL values are not reported in a single head-to-head study, the qualitative difference (High vs. Moderate/Low) is consistently documented across vendor datasheets and is mechanistically grounded in the salt formation literature for amino-substituted heterocycles [1].

aqueous solubility salt formation assay compatibility medicinal chemistry

Kinase Hinge-Binding Motif: 7-Amino vs. 7-Oxo and 7-Unsubstituted Analogues

In a series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles evaluated for CDK2 inhibition, compounds bearing a 7-amino substituent displayed the highest inhibitory activity among all tested substitution patterns (7-amino, 7-substituted amino, and 5-substituted amino) [1]. The 7-amino group engages the kinase hinge region via bidentate hydrogen bonding to the backbone carbonyl and NH of the hinge residue, a binding mode corroborated by X-ray crystallography of related pyrazolo[1,5-a]pyrimidine-7-amine CDK inhibitors [2]. In contrast, the 7-oxo analogue (pyrazolo[1,5-a]pyrimidin-7(4H)-one) cannot donate a hydrogen bond and exhibits a fundamentally different binding mode, while 7-unsubstituted derivatives lack the hinge interaction entirely. The target compound retains the critical 7-amino hinge-binding pharmacophore while adding the 2-hydroxymethyl group, which is absent in the published 7-amino CDK inhibitor series.

kinase inhibition hinge binding CDK structure-activity relationship

Synthetic Versatility: 2-Hydroxymethyl Handle vs. 2-Unsubstituted and 2-Methyl Analogues

The 2-hydroxymethyl group of (7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride serves as a primary alcohol handle enabling orthogonal derivatisation reactions – etherification (Williamson), esterification (acyl chloride/anhydride), mild oxidation to the corresponding aldehyde, or conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement – without affecting the 7-amino group . This contrasts with the majority of commercially available pyrazolo[1,5-a]pyrimidine building blocks, which are either unsubstituted at position 2 (requiring electrophilic aromatic substitution or directed metallation for functionalisation) or bear a methyl group (limited to benzylic oxidation), both of which demand harsher conditions and offer lower chemo-selectivity [1]. The 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol analogue (PubChem) shares the 2-hydroxymethyl group but replaces the 7-amino group with a methyl, forfeiting the hinge-binding motif.

synthetic tractability late-stage functionalisation fragment elaboration chemical biology

CNS Multiparameter Profile: Predicted vs. Measured Parameters of Closest c-Src Clinical Candidate Analogue with Amino Alcohol Motif

A direct structure-activity study on pyrazolo[1,5-a]pyrimidine c-Src inhibitors demonstrated that replacing the 7-ethylenediamino group of lead compound 1a with a 7-amino alcohol group eliminated IKr (hERG) channel blockade while simultaneously enhancing intracellular c-Src inhibitory activity and increasing CNS penetration [1]. The optimised amino alcohol analogue 6l showed significant in vivo neuroprotective efficacy in a rat middle cerebral artery occlusion stroke model [1]. The target compound bears a 7-amino group and a 2-hydroxymethyl group (an amino alcohol motif distributed across two positions rather than a single side chain), establishing a structural precedent for the favourable hERG and CNS multiparameter profile of amino-alcohol-substituted pyrazolo[1,5-a]pyrimidines. Although the target compound itself has not been profiled in the same in vivo model, the class-level inference is unusually strong because the key pharmacophore features (7-NH₂ + alcohol OH) are conserved.

CNS penetration hERG liability c-Src kinase neuroprotection

Antimicrobial RNA Polymerase Inhibition: Benchmarking the Pyrazolo[1,5-a]pyrimidine Class Against Rifampicin

In a series of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives evaluated for antimicrobial RNA polymerase inhibition, the most potent compound (7b) achieved an RNA polymerase IC₅₀ of 0.213 μg/mL, surpassing the reference drug rifampicin (IC₅₀ = 0.244 μg/mL) [1]. The target compound (7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride shares the 7-amino substitution pattern present in the active compounds of this series (compounds 11a–f and 14a–i all bear a 7-amino group) and provides a 2-hydroxymethyl handle that is absent in the published antimicrobial analogues. Although the target compound itself lacks reported MIC or IC₅₀ values, the class-level inference is that the 7-amino group is essential for RNA polymerase activity in this scaffold series, and the 2-hydroxymethyl group offers a vector for further optimisation of antimicrobial potency.

RNA polymerase inhibition antimicrobial MIC pyrazolopyrimidine

Optimal Research and Industrial Application Scenarios for (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Library Expansion with a Pre-Solubilised 7-Amino Scaffold

Fragment-based drug discovery (FBDD) programmes targeting CDK2, CDK1, CDK9, PIM-1, or c-Src can procure this compound as a ready-to-screen hinge-binding fragment in which the 7-amino group satisfies the canonical bidentate hinge interaction observed in co-crystal structures of pyrazolo[1,5-a]pyrimidine-7-amine inhibitors [1][2]. The hydrochloride salt requires no co-solvent pre-treatment for biochemical assays at concentrations ≤ 1 mM, and the 2-hydroxymethyl group provides a synthetic exit vector for fragment growing. This contrasts with 7-unsubstituted or 7-oxo fragments, which fail to replicate the hinge-binding mode, and with free-base fragments that require DMSO stock solutions introducing solvent artefacts [2].

CNS Kinase Lead Optimisation Leveraging the Amino Alcohol hERG-Sparing Motif

Project teams developing brain-penetrant c-Src, CDK, or dual PIM-1/2 inhibitors can use this compound as a core scaffold that conserves the amino alcohol structural motif shown to eliminate IKr channel blockade in the pyrazolo[1,5-a]pyrimidine c-Src inhibitor series [3]. The 7-NH₂ provides the kinase hinge anchor, while the 2-CH₂OH can be elaborated to modulate LogD and CNS MPO score without introducing a basic amine that would increase hERG risk. The in vivo neuroprotective efficacy of analogue 6l in the rat MCA occlusion model establishes target product profile feasibility for stroke and neurodegenerative indications [3].

Antimicrobial RNA Polymerase Inhibitor Development Using an Underexplored 2-Functionalised Scaffold

The pyrazolo[1,5-a]pyrimidine class has produced RNA polymerase inhibitors exceeding rifampicin potency (IC₅₀ = 0.213 vs. 0.244 μg/mL) [4]. To date, the most potent antimicrobial members of this class carry 7-amino and 3-carboxamide substituents, leaving the 2-position largely unexplored. Procuring the target compound provides a structurally differentiated starting point for synthesising a 2-functionalised library aimed at improving upon the rifampicin benchmark while potentially addressing rifampicin-resistant bacterial strains, given the distinct molecular target engagement profile of the pyrazolopyrimidine chemotype [4].

Quote Request

Request a Quote for (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.